Cas no 2228469-69-8 (methyl 4-(4-bromophenyl)piperidine-4-carboxylate hydrochloride)

Methyl 4-(4-bromophenyl)piperidine-4-carboxylate hydrochloride is a synthetic organic compound featuring a piperidine core substituted with a 4-bromophenyl group and a carboxylate ester at the 4-position. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical and chemical research applications. The bromophenyl moiety offers reactivity for further functionalization, while the ester group provides versatility in synthetic modifications. This compound is commonly employed as an intermediate in medicinal chemistry, particularly in the development of bioactive molecules targeting neurological and therapeutic pathways. Its well-defined structure and high purity make it a valuable building block for drug discovery and fine chemical synthesis.
methyl 4-(4-bromophenyl)piperidine-4-carboxylate hydrochloride structure
2228469-69-8 structure
Product name:methyl 4-(4-bromophenyl)piperidine-4-carboxylate hydrochloride
CAS No:2228469-69-8
MF:C13H17BrClNO2
MW:334.636582136154
MDL:MFCD31666709
CID:5326701
PubChem ID:137964750

methyl 4-(4-bromophenyl)piperidine-4-carboxylate hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 4-Piperidinecarboxylic acid, 4-(4-bromophenyl)-, methyl ester, hydrochloride (1:1)
    • methyl 4-(4-bromophenyl)piperidine-4-carboxylate hydrochloride
    • MDL: MFCD31666709
    • Inchi: 1S/C13H16BrNO2.ClH/c1-17-12(16)13(6-8-15-9-7-13)10-2-4-11(14)5-3-10;/h2-5,15H,6-9H2,1H3;1H
    • InChI Key: ATQMYDXGVYTBTL-UHFFFAOYSA-N
    • SMILES: C(C1(C2C=CC(Br)=CC=2)CCNCC1)(=O)OC.Cl

methyl 4-(4-bromophenyl)piperidine-4-carboxylate hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-2007988-0.5g
methyl 4-(4-bromophenyl)piperidine-4-carboxylate hydrochloride
2228469-69-8 95.0%
0.5g
$524.0 2025-02-19
Aaron
AR01FJAP-250mg
methyl 4-(4-bromophenyl)piperidine-4-carboxylate hydrochloride
2228469-69-8 95%
250mg
$481.00 2025-02-14
Enamine
EN300-2007988-1g
methyl 4-(4-bromophenyl)piperidine-4-carboxylate hydrochloride
2228469-69-8 95%
1g
$671.0 2023-09-16
Aaron
AR01FJAP-500mg
methyl 4-(4-bromophenyl)piperidine-4-carboxylate hydrochloride
2228469-69-8 95%
500mg
$746.00 2025-02-14
Aaron
AR01FJAP-5g
methyl 4-(4-bromophenyl)piperidine-4-carboxylate hydrochloride
2228469-69-8 95%
5g
$2700.00 2025-02-14
Aaron
AR01FJAP-1g
methyl 4-(4-bromophenyl)piperidine-4-carboxylate hydrochloride
2228469-69-8 95%
1g
$948.00 2025-02-14
Aaron
AR01FJAP-2.5g
methyl 4-(4-bromophenyl)piperidine-4-carboxylate hydrochloride
2228469-69-8 95%
2.5g
$1834.00 2025-02-14
Aaron
AR01FJAP-10g
methyl 4-(4-bromophenyl)piperidine-4-carboxylate hydrochloride
2228469-69-8 95%
10g
$3991.00 2023-12-15
Enamine
EN300-2007988-0.25g
methyl 4-(4-bromophenyl)piperidine-4-carboxylate hydrochloride
2228469-69-8 95.0%
0.25g
$331.0 2025-02-19
Enamine
EN300-2007988-2.5g
methyl 4-(4-bromophenyl)piperidine-4-carboxylate hydrochloride
2228469-69-8 95.0%
2.5g
$1315.0 2025-02-19

Additional information on methyl 4-(4-bromophenyl)piperidine-4-carboxylate hydrochloride

Professional Introduction of Methyl 4-(4-Bromophenyl)Piperidine-4-Carboxylate Hydrochloride (CAS No. 2228469-69-8)

Methyl 4-(4-bromophenyl)piperidine-4-carboxylate hydrochloride, also known by its CAS number 2228469-69-8, is a compound of significant interest in the fields of organic chemistry, pharmacology, and materials science. This compound is a derivative of piperidine, a six-membered saturated heterocyclic amine, and contains a bromophenyl substituent and a carboxylic acid methyl ester group. The presence of the hydrochloride counterion suggests that this compound is typically used in its salt form, which may enhance its solubility and stability under certain conditions.

The structural features of methyl 4-(4-bromophenyl)piperidine-4-carboxylate hydrochloride make it a versatile molecule with potential applications in drug design and development. Piperidine derivatives are well-known for their ability to act as scaffolds in the construction of bioactive molecules due to their rigid structure and capacity for various functional group substitutions. The bromophenyl group attached to the piperidine ring introduces electronic and steric effects that can influence the compound's reactivity, selectivity, and pharmacokinetic properties.

Recent studies have highlighted the importance of piperidine-based compounds in the development of new therapeutic agents. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that derivatives of piperidine can exhibit potent inhibitory activity against various enzymes associated with neurodegenerative diseases, such as acetylcholinesterase and butyrylcholinesterase. These findings suggest that methyl 4-(4-bromophenyl)piperidine-4-carboxylate hydrochloride could serve as a lead compound for the design of novel drugs targeting Alzheimer's disease and related conditions.

In addition to its potential pharmacological applications, this compound has also been explored for its role in materials science. The bromophenyl group imparts aromaticity and conjugation, which can be advantageous in the synthesis of advanced materials such as organic semiconductors and optoelectronic devices. Recent advancements in this area have shown that piperidine derivatives can be incorporated into polymer frameworks to enhance their electronic properties and mechanical stability.

The synthesis of methyl 4-(4-bromophenyl)piperidine-4-carboxylate hydrochloride typically involves multi-step organic reactions. A common approach begins with the preparation of piperidine derivatives through ring-opening reactions or cyclization processes. Subsequent functionalization steps may include nucleophilic substitution, esterification, or Friedel-Crafts alkylation to introduce the desired substituents. The formation of the hydrochloride salt is often achieved by protonation of the amine group under acidic conditions, followed by crystallization or precipitation to isolate the final product.

The chemical stability and reactivity of this compound are influenced by its molecular structure. The piperidine ring provides a rigid framework that can stabilize reactive intermediates during chemical transformations. The bromophenyl group acts as an electron-withdrawing substituent, which can modulate the electronic properties of the molecule and enhance its participation in electrophilic or nucleophilic reactions. Furthermore, the carboxylic acid methyl ester group can undergo various transformations, such as saponification or amidation, to generate additional functionalized derivatives.

From an analytical standpoint, this compound can be characterized using a range of spectroscopic techniques. Nuclear magnetic resonance (NMR) spectroscopy is particularly useful for determining the regiochemistry and stereochemistry of the molecule. High-resolution mass spectrometry (HRMS) provides accurate molecular weight information, while infrared (IR) spectroscopy can confirm the presence of functional groups such as carbonyls and esters.

In terms of safety considerations, it is important to note that while this compound is not classified as a hazardous material under standard conditions, proper handling procedures should be followed to ensure occupational safety. This includes wearing appropriate personal protective equipment (PPE) when working with concentrated solutions or powders.

Looking forward, ongoing research into piperidine derivatives like methyl 4-(4-bromophenyl)piperidine-4-carboxylate hydrochloride is expected to yield new insights into their biological activity and material properties. Collaborative efforts between chemists, biologists, and materials scientists are likely to drive innovation in this field and expand the range of applications for these compounds.

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